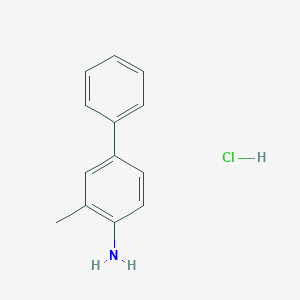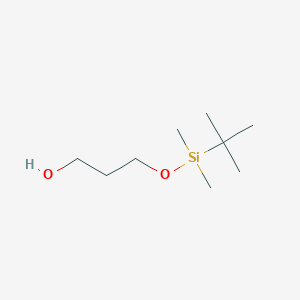
1-ヒドロキシ-2-(1H-イミダゾール-1-イル)-1-ホスホノエチルホスホン酸ナトリウム四水和物
概要
説明
Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate (NaHPEPT) is an important organic compound that has been used in a variety of applications in the scientific research field. NaHPEPT is a phosphonate that is composed of a phosphonate group, an imidazole group, and a hydroxyl group. It is a white crystalline solid that is highly soluble in water and has a melting point of 117°C. NaHPEPT is a versatile compound that has been used in a variety of applications ranging from biochemical and physiological studies to laboratory experiments.
科学的研究の応用
ゾレドロン酸の合成
この化合物は、ゾレドロン酸の合成において重要な役割を果たします . ゾレドロン酸は、ビスホスホン酸の一種であり、効果的な抗高カルシウム血症薬として知られています . それらは、異常なカルシウム代謝を特徴とする疾患の治療に使用されます .
骨疾患の治療
ゾレドロン酸などのビスホスホン酸の合成における主要な成分として、この化合物は間接的に、パジェット病や骨粗鬆症などの骨疾患の治療に貢献しています .
置換イミダゾールの位置選択的合成
この化合物のイミダゾール基は、置換イミダゾールの位置選択的合成における使用のための潜在的な候補になります . これらのヘテロ環は、さまざまな日常的な用途で使用される機能性分子における主要な構成要素です .
新規活性薬の開発
この化合物とリン酸との反応機構を理解することで、新規活性薬の探索が可能になります .
有機・生体分子化学の研究
この化合物のユニークな構造と性質は、有機・生体分子化学の分野における関心の対象となっています .
製薬化学におけるプロセス開発
作用機序
Target of Action
Compounds with similar structures, such as 1-hydroxyimidazoles, have been found to be potentially biologically active . They are considered valuable synthetic intermediates for the assembly of heterocyclic structures .
Mode of Action
It is known that n-oxides and n-hydroxy-substituted imidazoles and benzimidazoles are of interest due to their potential biological activity .
Biochemical Pathways
Compounds of similar structure have been found to exhibit a range of activities, including antiprotozoal, antitumor, and antiviral activity, as well as herbicidal properties and potential selective inhibition of various kinases .
Result of Action
Compounds of similar structure have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction of 1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethylamine with sodium chloroacetate followed by further reaction with phosphorus oxychloride and sodium hydroxide to yield Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate.", "Starting Materials": ["1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethylamine", "Sodium chloroacetate", "Phosphorus oxychloride", "Sodium hydroxide", "Water"], "Reaction": [ "Step 1: Dissolve 1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethylamine in water.", "Step 2: Add sodium chloroacetate to the solution and stir.", "Step 3: Add phosphorus oxychloride slowly to the solution and stir.", "Step 4: Add sodium hydroxide to the solution and stir.", "Step 5: Filter the solution and wash with water.", "Step 6: Dry the product to yield Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate." ] } | |
CAS番号 |
165800-07-7 |
分子式 |
C5H16N2Na2O11P2 |
分子量 |
388.11 g/mol |
IUPAC名 |
disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate;tetrahydrate |
InChI |
InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2/q;2*+1;;;;/p-2 |
InChIキー |
IEJZOPBVBXAOBH-UHFFFAOYSA-L |
SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)([O-])[O-].O.O.O.O.[Na+].[Na+] |
正規SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+] |
同義語 |
Zoledronate Disodium, CGP-42446A |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


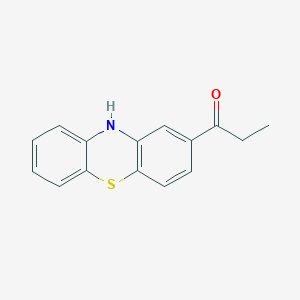
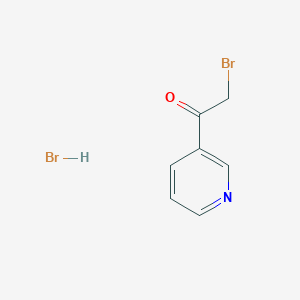
![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)
![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)
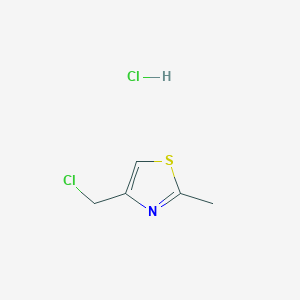

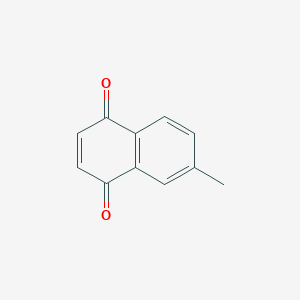
![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)
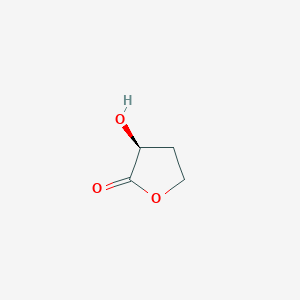
![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15436.png)
